molecular formula C8H4F5NO2 B1393427 Difluoro[3-(trifluoromethyl)pyridin-2-yl]acetic acid CAS No. 1215579-44-4

Difluoro[3-(trifluoromethyl)pyridin-2-yl]acetic acid

Cat. No.: B1393427
CAS No.: 1215579-44-4
M. Wt: 241.11 g/mol
InChI Key: OSXHWSBTALEFQU-UHFFFAOYSA-N
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Description

Difluoro[3-(trifluoromethyl)pyridin-2-yl]acetic acid: is a fluorinated organic compound with the molecular formula C8H4F5NO2 It is characterized by the presence of both difluoro and trifluoromethyl groups attached to a pyridine ring, making it a highly fluorinated derivative of pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the fluorination of pyridine derivatives using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) . Another approach involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4NF) in dimethylformamide (DMF) at room temperature .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the high reactivity and toxicity of fluorinating agents. The use of continuous flow reactors and advanced fluorination techniques can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: Difluoro[3-(trifluoromethyl)pyridin-2-yl]acetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as or in polar aprotic solvents like .

    Electrophilic Substitution: Reagents like or .

    Oxidation: Oxidizing agents such as or .

    Reduction: Reducing agents like or .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation can produce pyridine N-oxides.

Scientific Research Applications

Difluoro[3-(trifluoromethyl)pyridin-2-yl]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of difluoro[3-(trifluoromethyl)pyridin-2-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can influence the compound’s electronic properties, enhancing its binding affinity and selectivity for target molecules. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 2-Fluoropyridine
  • 3-Fluoropyridine
  • 4-Fluoropyridine
  • 2,6-Difluoropyridine
  • 3,5-Difluoropyridine

Comparison: Difluoro[3-(trifluoromethyl)pyridin-2-yl]acetic acid is unique due to the presence of both difluoro and trifluoromethyl groups, which significantly alter its chemical and physical properties compared to other fluorinated pyridines. These modifications can enhance its reactivity, stability, and biological activity, making it a valuable compound in various research and industrial applications .

Biological Activity

Difluoro[3-(trifluoromethyl)pyridin-2-yl]acetic acid is a fluorinated organic compound recognized for its potential biological activities, particularly in medicinal chemistry and agrochemicals. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C8H4F5NO2C_8H_4F_5NO_2 and features both difluoro and trifluoromethyl groups attached to a pyridine ring. This unique structure enhances its lipophilicity and biological activity, making it an attractive candidate for various applications in drug development and agricultural chemistry .

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for various enzymes, which is crucial for therapeutic applications. Its fluorinated nature allows it to interact effectively with enzyme active sites, enhancing binding affinity .
  • Protein-Ligand Interactions : The presence of fluorine atoms can modify the electronic properties of the molecule, improving its selectivity and binding to target proteins. This characteristic is particularly useful in studies involving nuclear magnetic resonance (NMR) spectroscopy .

Biological Activities

The compound has shown promise in several biological assays, including:

  • Anticancer Activity : Similar fluorinated compounds have been reported to exhibit significant anticancer properties. Research indicates that this compound may inhibit cancer cell proliferation through various pathways .
  • Antibacterial Properties : The structural features of this compound suggest potential antibacterial effects, which are being explored in ongoing studies. Compounds with similar fluorinated structures have demonstrated efficacy against a range of bacterial strains .
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound and related compounds:

StudyFindings
In vitro Enzyme Inhibition The compound was tested against various enzymes, showing significant inhibition rates compared to controls. Binding affinity assays revealed a strong interaction with target enzymes .
Cancer Cell Proliferation Assay In a study involving human cancer cell lines, this compound demonstrated a dose-dependent reduction in cell viability .
Antibacterial Testing The compound was evaluated against Gram-positive and Gram-negative bacteria, showing promising results that warrant further exploration .

Properties

IUPAC Name

2,2-difluoro-2-[3-(trifluoromethyl)pyridin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F5NO2/c9-7(10,6(15)16)5-4(8(11,12)13)2-1-3-14-5/h1-3H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSXHWSBTALEFQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(C(=O)O)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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